molecular formula C17H24N2O7 B4094890 N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine;oxalic acid

N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine;oxalic acid

Cat. No.: B4094890
M. Wt: 368.4 g/mol
InChI Key: INMVBJLUKOBPPJ-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a cyclopentanamine moiety linked to a 5-methyl-2-nitrophenoxy group via a propyl chain, and it is often associated with oxalic acid.

Properties

IUPAC Name

N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-12-7-8-14(17(18)19)15(11-12)20-10-4-9-16-13-5-2-3-6-13;3-1(4)2(5)6/h7-8,11,13,16H,2-6,9-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMVBJLUKOBPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCNC2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine typically involves a multi-step process:

    Nitration: The initial step involves the nitration of 5-methylphenol to produce 5-methyl-2-nitrophenol.

    Etherification: The 5-methyl-2-nitrophenol is then reacted with 3-bromopropylamine to form N-[3-(5-methyl-2-nitrophenoxy)propyl]amine.

    Cyclization: The final step involves the cyclization of N-[3-(5-methyl-2-nitrophenoxy)propyl]amine with cyclopentanone under acidic conditions to yield N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the phenoxy group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Reduction: N-[3-(5-methyl-2-aminophenoxy)propyl]cyclopentanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-[3-(5-carboxy-2-nitrophenoxy)propyl]cyclopentanamine.

Scientific Research Applications

N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine and phenoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(5-methyl-2-aminophenoxy)propyl]cyclopentanamine: A reduced form of the compound with an amine group instead of a nitro group.

    N-[3-(5-carboxy-2-nitrophenoxy)propyl]cyclopentanamine: An oxidized form with a carboxylic acid group.

Uniqueness

N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine;oxalic acid
Reactant of Route 2
N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine;oxalic acid

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